Copanlisib hydrochloride is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the alpha and delta isoforms. This compound is primarily utilized in oncology, specifically for the treatment of relapsed follicular lymphoma in adults who have undergone at least two prior systemic therapies. Copanlisib was granted accelerated approval by the U.S. Food and Drug Administration in September 2017 due to its efficacy in targeting hematological malignancies characterized by aberrant PI3K signaling .
Copanlisib hydrochloride is classified as a small molecule drug and falls under the category of PI3K inhibitors. It is derived from a series of synthetic pathways that yield both the base compound and its hydrochloride salt form. The compound is known for its role in inhibiting tumor cell proliferation and inducing apoptosis through modulation of various cell signaling pathways .
The synthesis of copanlisib hydrochloride involves several key steps that utilize various chemical reagents and conditions. The process generally includes:
The molecular structure of copanlisib hydrochloride can be described by its chemical formula . The compound features multiple functional groups including:
Copanlisib hydrochloride undergoes several key reactions that contribute to its pharmacological properties:
Copanlisib exerts its therapeutic effects primarily through inhibition of the PI3K pathway:
This mechanism highlights copanlisib's role as a targeted therapy aimed at specific molecular alterations found in certain types of cancer.
Copanlisib hydrochloride is primarily used in clinical settings for:
The compound's ability to selectively inhibit specific isoforms makes it a valuable tool in both therapeutic applications and research into cancer biology .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: